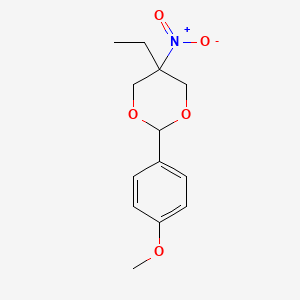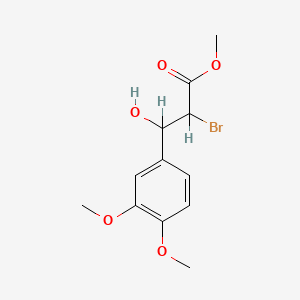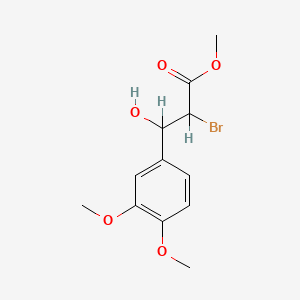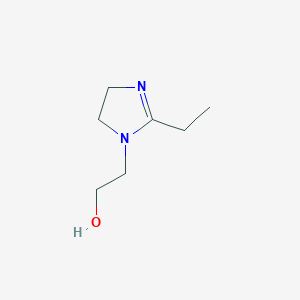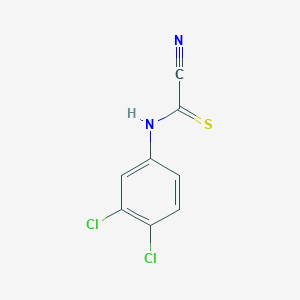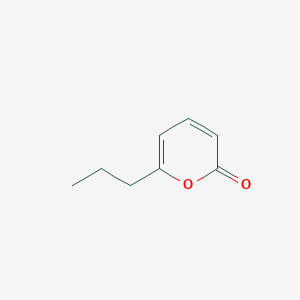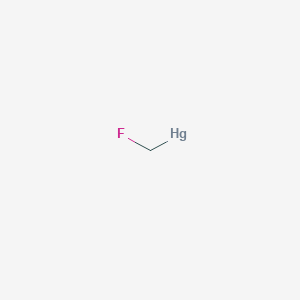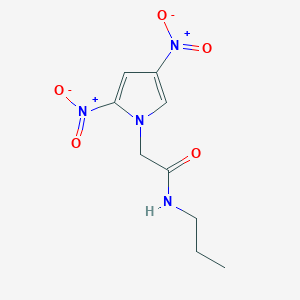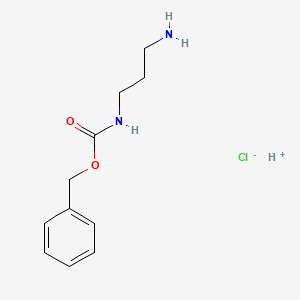![molecular formula C10H13NO3 B14744836 N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 1891-08-3](/img/structure/B14744836.png)
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO3 It is known for its unique structure, which includes a hydroxylamine group attached to a 2,4-dimethoxyphenyl ethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(2,4-dimethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of two methoxy groups at the 2 and 4 positions enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.
Propiedades
Número CAS |
1891-08-3 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-8(5-6-11-12)10(7-9)14-2/h3-4,6-7,12H,5H2,1-2H3 |
Clave InChI |
LOTUWJOLFZVLJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC=NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


